molecular formula C18H17N3OS B5988066 N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B5988066
M. Wt: 323.4 g/mol
InChI Key: RVNUJIKRBTWBCC-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a heterocyclic organic compound featuring a cyclopentathiophene core fused with pyridine and pyrrole moieties. Its molecular formula is C₁₈H₁₇N₃OS, with a molecular weight of 323.4 g/mol (PubChem CID: 45494722) . The compound’s unique structure enables diverse interactions with biological targets, such as hydrogen bonding via the pyridine nitrogen and π-π stacking through the aromatic pyrrole and thiophene rings. This pharmacological versatility positions it as a candidate for drug discovery, particularly in oncology and neurology.

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)-2-pyrrol-1-yl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(20-12-13-6-1-2-9-19-13)16-14-7-5-8-15(14)23-18(16)21-10-3-4-11-21/h1-4,6,9-11H,5,7-8,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNUJIKRBTWBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)NCC3=CC=CC=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, pyrrole, and cyclopenta[b]thiophene. Common synthetic routes may involve:

    Formation of the pyridine ring: This can be achieved through various methods such as the Hantzsch pyridine synthesis.

    Formation of the pyrrole ring: Pyrrole can be synthesized via the Paal-Knorr synthesis.

    Cyclopenta[b]thiophene synthesis: This can be synthesized through cyclization reactions involving thiophene derivatives.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlling temperature and pressure to favor the desired reaction pathway.

    Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related derivatives, focusing on substituent variations and their impact on biological activity.

Table 1: Key Comparisons
Compound Name Structural Features Molecular Weight (g/mol) Biological Activity Unique Aspects
N-(pyridin-3-ylmethyl)-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Pyridine (3-position), pyrrole 323.4 Anticancer, antimicrobial Pyridine positional isomerism alters binding affinity to kinases.
N-(pyridin-2-ylmethyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Tetrazole ring replaces pyrrole 326.38 Enzyme inhibition (e.g., tyrosine kinases) Tetrazole enhances hydrogen bonding; IC₅₀ ~30 nM in kinase assays.
N-[4-(acetylamino)phenyl]-2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide Acetylamino phenyl group 365.5 Mitochondrial fusion regulation Acetylamino group improves solubility and membrane permeability.
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide Pyrazole substituent 272.36 Antiproliferative (MCF7 IC₅₀: 30.8 nM) Cyano group enhances electrophilic reactivity.

Mechanism of Action

  • Target Compound : Binds to ATP recognition sites of tyrosine kinase receptors, mimicking gefitinib/dasatinib mechanisms . Pyrrole and pyridine facilitate π-π interactions and hydrogen bonding with kinase active sites.
  • Tetrazole Analog : The tetrazole ring increases polarity, improving interactions with hydrophilic residues in enzyme pockets .
  • Acetylamino Derivative: The acetylamino group stabilizes interactions with mitochondrial proteins, enabling regulation of fusion pathways .

Pharmacological Profiles

  • Potency : Tetrazole and pyrazole derivatives exhibit superior antiproliferative activity (IC₅₀ <40 nM) compared to pyrrole-based compounds (IC₅₀ ~50–100 nM) .
  • Selectivity : Pyridin-2-ylmethyl substitution in the target compound enhances selectivity for EGFR over VEGFR kinases compared to pyridin-3-ylmethyl analogs .

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